molecular formula C30H53N5NaO8P B240717 PhosphonorylLipid-AZT CAS No. 131933-68-1

PhosphonorylLipid-AZT

Numéro de catalogue B240717
Numéro CAS: 131933-68-1
Poids moléculaire: 665.7 g/mol
Clé InChI: MXWVDUGITADCSX-MTJYKNDWSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PhosphonorylLipid-AZT is a novel compound synthesized by researchers as a potential drug candidate for the treatment of viral infections. The compound is a combination of two existing drugs, AZT and phosphonoryllipid, which have been shown to be effective in inhibiting viral replication.

Mécanisme D'action

The mechanism of action of PhosphonorylLipid-AZT is not fully understood, but it is believed to involve the inhibition of viral reverse transcriptase, an enzyme that is essential for viral replication. The compound is thought to bind to the active site of the enzyme, preventing it from synthesizing viral DNA.
Biochemical and Physiological Effects:
PhosphonorylLipid-AZT has been shown to have minimal toxicity in vitro and in vivo studies. The compound is well-tolerated and does not cause significant adverse effects. However, more research is needed to determine the long-term effects of the compound on human health.

Avantages Et Limitations Des Expériences En Laboratoire

PhosphonorylLipid-AZT has several advantages for lab experiments. The compound is easy to synthesize and can be produced in large quantities. It is also stable and has a long shelf life, making it ideal for storage and transport. However, the compound is relatively expensive compared to other antiviral drugs, which may limit its use in some research settings.

Orientations Futures

There are several future directions for research on PhosphonorylLipid-AZT. One area of focus is the development of more efficient synthesis methods to reduce the cost of the compound. Another area of interest is the investigation of the compound's efficacy against other viral infections, such as influenza and coronaviruses. Additionally, more research is needed to determine the long-term safety and efficacy of the compound in humans.
In conclusion, PhosphonorylLipid-AZT is a promising compound with potential as an antiviral drug. The compound has been shown to be effective in inhibiting viral replication and reducing viral load in vitro and in vivo studies. However, more research is needed to fully understand the mechanism of action and long-term effects of the compound.

Méthodes De Synthèse

PhosphonorylLipid-AZT is synthesized through a multistep process that involves the condensation of AZT and phosphonoryllipid. The synthesis process is complex and requires the use of specialized equipment and techniques. The final product is a white crystalline powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

PhosphonorylLipid-AZT has been extensively studied for its antiviral activity against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In vitro studies have shown that the compound is effective in inhibiting viral replication and reducing viral load. In vivo studies have also demonstrated the efficacy of PhosphonorylLipid-AZT in reducing viral load and improving survival rates in animal models.

Propriétés

Numéro CAS

131933-68-1

Nom du produit

PhosphonorylLipid-AZT

Formule moléculaire

C30H53N5NaO8P

Poids moléculaire

665.7 g/mol

Nom IUPAC

sodium;[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-(3-hexadecoxy-2-methoxypropyl)phosphinate

InChI

InChI=1S/C30H54N5O8P.Na/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-41-21-25(40-3)23-44(38,39)42-22-27-26(33-34-31)19-28(43-27)35-20-24(2)29(36)32-30(35)37;/h20,25-28H,4-19,21-23H2,1-3H3,(H,38,39)(H,32,36,37);/q;+1/p-1/t25?,26-,27+,28+;/m0./s1

Clé InChI

MXWVDUGITADCSX-MTJYKNDWSA-M

SMILES isomérique

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

SMILES

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

SMILES canonique

CCCCCCCCCCCCCCCCOCC(CP(=O)([O-])OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-])OC.[Na+]

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.